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Compound of Interest

Compound Name: 3-Vinylcyclobutanol

Cat. No.: B15277143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-vinylcyclobutanol. Due to the limited availability of experimental data in public literature,

this guide utilizes predicted spectroscopic data to offer insights into the structural confirmation

of this molecule. The information herein is intended to support research and development

activities where 3-vinylcyclobutanol may be a key intermediate or target molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-vinylcyclobutanol,
offering a quantitative basis for its identification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.8 ddd 1H -CH=CH₂

~5.1 d 1H -CH=CHH (trans)

~5.0 d 1H -CH=CHH (cis)

~4.2 m 1H CH-OH

~2.5 m 1H CH-CH=CH₂

~2.2 m 2H Cyclobutane CH₂

~1.8 m 2H Cyclobutane CH₂

~1.6 br s 1H -OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm) Assignment

~140 CH=CH₂

~115 CH=CH₂

~68 CH-OH

~40 CH-CH=CH₂

~30 Cyclobutane CH₂

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Broad, Strong O-H stretch

~3080 Medium =C-H stretch

~2930 Strong C-H stretch (sp³)

~1640 Medium C=C stretch

~1050 Strong C-O stretch

~910 Strong =C-H bend (out-of-plane)

Predicted Mass Spectrometry (Electron Ionization) Data
m/z Relative Intensity Assignment

98 Low [M]⁺ (Molecular Ion)

80 Medium [M - H₂O]⁺

70 High
[M - C₂H₄]⁺ (retro [2+2]

cycloaddition)

67 Medium [C₅H₇]⁺

55 High [C₄H₇]⁺

41 Medium [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-vinylcyclobutanol in 0.6-

0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover a range of -1 to 10 ppm.

Use a 30-degree pulse width.

Set the relaxation delay to 1.0 seconds.

Acquire 16 scans.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0 to 150 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2.0 seconds.

Acquire 1024 scans.

Processing: Process the raw data using appropriate NMR software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-vinylcyclobutanol.

Procedure:

Sample Preparation: As 3-vinylcyclobutanol is a liquid, a neat sample can be used.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum: Place a small drop of 3-vinylcyclobutanol onto the ATR crystal.

Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 scans to

improve the signal-to-noise ratio.

Processing: The software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
vinylcyclobutanol.

Procedure:

Sample Introduction: Introduce a dilute solution of 3-vinylcyclobutanol in a volatile solvent

(e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through

a gas chromatography (GC) inlet.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer.

Detection: Scan a mass-to-charge (m/z) range of 10 to 200 amu.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

propose structures for the major fragment ions.

Visualizations
The following diagrams illustrate the synthetic workflow and the overall characterization

process.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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